molecular formula C41H54N2O13 B14676359 Rifamycin B ethylamide CAS No. 38327-40-1

Rifamycin B ethylamide

Cat. No.: B14676359
CAS No.: 38327-40-1
M. Wt: 782.9 g/mol
InChI Key: UDCVVHBNXAUZCQ-VATGUWRCSA-N
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Description

Rifamycin B ethylamide is a derivative of rifamycin B, a member of the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative bacteria. These compounds are primarily used in the treatment of tuberculosis and other mycobacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rifamycin B ethylamide can be synthesized through various chemical reactions involving rifamycin B as the starting material. The synthesis typically involves the modification of the rifamycin B structure to introduce the ethylamide group. This can be achieved through a series of steps including oxidation, hydrolysis, and reduction .

Industrial Production Methods

Industrial production of rifamycin B, and subsequently this compound, often involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation conditions, such as the type of substrate, pH, temperature, and nutrient composition, are optimized to maximize the yield of rifamycin B . The rifamycin B produced is then chemically modified to obtain this compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rifamycin B ethylamide include:

Uniqueness

This compound is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and antibacterial activity compared to other rifamycin derivatives.

Properties

CAS No.

38327-40-1

Molecular Formula

C41H54N2O13

Molecular Weight

782.9 g/mol

IUPAC Name

[(9E,19E,21E)-27-[2-(ethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C41H54N2O13/c1-11-42-29(45)18-53-28-17-26-36(49)31-30(28)32-38(24(7)35(31)48)56-41(9,39(32)50)54-16-15-27(52-10)21(4)37(55-25(8)44)23(6)34(47)22(5)33(46)19(2)13-12-14-20(3)40(51)43-26/h12-17,19,21-23,27,33-34,37,46-49H,11,18H2,1-10H3,(H,42,45)(H,43,51)/b13-12+,16-15+,20-14+

InChI Key

UDCVVHBNXAUZCQ-VATGUWRCSA-N

Isomeric SMILES

CCNC(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

Canonical SMILES

CCNC(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Origin of Product

United States

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